REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([NH2:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.O.Cl.[NH:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.[OH-].[K+]>CO>[NH:15]1[CH2:16][CH:17]=[C:18]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[C:6]([C:10]([NH2:12])=[O:11])[CH:5]=3)[NH:1][CH:2]=2)[CH2:19][CH2:20]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)N
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (200 ml) and saturated potassium carbonate (200 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with absolute ethanol (10 ml)
|
Type
|
WASH
|
Details
|
washed with ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant solid was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(=CC1)C1=CNC2=CC=C(C=C12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |